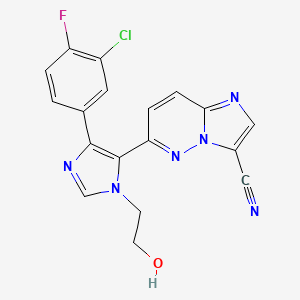
BMS-986260
描述
Unii-3ere9QW3XH, also known as BMS-986260, is a substance with the molecular formula C18H12ClFN6O . It is a potent, selective, and orally bioavailable TGFβR1 inhibitor.
Molecular Structure Analysis
The molecular structure of Unii-3ere9QW3XH is represented by the formula C18H12ClFN6O . This indicates that it contains 18 carbon atoms, 12 hydrogen atoms, one chlorine atom, one fluorine atom, six nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of Unii-3ere9QW3XH is 382.7834. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results .科学研究应用
免疫肿瘤学药物
BMS-986260 是一种有效的、选择性的、口服生物利用度高的 TGFβR1 抑制剂,已被开发为一种免疫肿瘤学药物 {svg_1} {svg_2}. 它已在多个 TGFβ 依赖性细胞分析中证明了功能活性 {svg_3} {svg_4}.
激酶选择性
该化合物具有出色的激酶选择性 {svg_5} {svg_6}. 这意味着它可以选择性地抑制某些激酶(通过化学方式将磷酸基团添加到其他蛋白质上的蛋白质),这在靶向癌症治疗中至关重要。
良好的药代动力学特性
This compound 具有良好的药代动力学特性 {svg_7} {svg_8}. 这指的是药物在体内的吸收、分布、代谢和排泄方式。 良好的药代动力学特性确保药物以有效的方式到达体内预定的靶点。
在结直肠癌模型中的疗效
该化合物在与抗 PD-1 抗体联用时,在小鼠结直肠癌 (CRC) 模型中显示出体内治疗效果 {svg_9} {svg_10}. 这表明它有可能用于治疗结直肠癌。
心血管毒性的缓解
众所周知,每天服用 TGFβR1 抑制剂会导致临床前物种发生基于药物类别的的心血管 (CV) 毒性 {svg_11} {svg_12}. 然而,使用 this compound 采用 3 天服药 4 天停药的间歇给药方案,已使心血管毒性得到缓解 {svg_13} {svg_14}.
可扩展合成
This compound 的可扩展合成已得到发展 {svg_15}. 这意味着该化合物可以大量生产,这对于其在临床环境中的潜在应用至关重要。
作用机制
BMS-986260, also known as BMS986260, Unii-3ere9QW3XH, or UNII-3ERE9QW3XH, is a potent, selective, and orally bioavailable TGFβR1 inhibitor . This compound has been developed as an immuno-oncology agent .
Target of Action
The primary target of this compound is the Transforming Growth Factor Beta 1 (TGFβR1), a multifunctional cytokine that regulates a wide variety of biological processes .
Mode of Action
this compound inhibits TGFβR1, thereby preventing the TGFβ mediated nuclear translocation of pSMAD2/3 in various cell lines . This inhibition disrupts the normal functioning of TGFβR1, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of TGFβR1 affects multiple TGFβ-dependent cellular pathways. TGFβ is known to regulate cell proliferation, differentiation, migration, adhesion, and extracellular matrix modification, including tumor stroma and immunosuppression . Therefore, the inhibition of TGFβR1 by this compound can impact these pathways and their downstream effects.
Pharmacokinetics
this compound has been optimized for potency, selectivity, and pharmacokinetic and physicochemical characteristics . It demonstrates excellent kinome selectivity and favorable pharmacokinetic properties . .
Result of Action
this compound has demonstrated functional activity in multiple TGFβ-dependent cellular assays . It has shown curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models . The compound’s action results in the mitigation of cardiovascular (CV) toxicities known to be caused by daily dosing of TGFβR1 inhibitors .
Action Environment
An intermittent dosing regimen of 3 days on and 4 days off allowed mitigation of CV toxicities in one month dog and rat toxicology studies and also provided similar efficacy as once daily dosing .
生化分析
Biochemical Properties
BMS-986260 has been shown to interact with the Transforming Growth Factor Beta 1 (TGFβ1) receptor . It inhibits TGFβ mediated nuclear translocation of pSMAD2/3 in MINK and NHLF cells lines . It displays exquisite selectivity for TGFβR1 over its isozyme TGFβR2 .
Cellular Effects
This compound has demonstrated functional activity in multiple TGFβ-dependent cellular assays . It has shown curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models .
Molecular Mechanism
This compound works by inhibiting the TGFβR1, thereby preventing the TGFβ mediated nuclear translocation of pSMAD2/3 . This inhibition disrupts the TGFβ signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, migration, and adhesion .
Temporal Effects in Laboratory Settings
This compound has shown curative in vivo efficacy in murine colorectal cancer (CRC) models . An intermittent dosing regimen of 3 days on and 4 days off allowed mitigation of cardiovascular (CV) toxicities in one month dog and rat toxicology studies and also provided similar efficacy as once daily dosing .
Dosage Effects in Animal Models
In murine colorectal cancer (CRC) models, this compound has shown curative in vivo efficacy in combination with anti-PD-1 antibody . The specific dosage effects in animal models are not mentioned in the available literature.
属性
IUPAC Name |
6-[5-(3-chloro-4-fluorophenyl)-3-(2-hydroxyethyl)imidazol-4-yl]imidazo[1,2-b]pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O/c19-13-7-11(1-2-14(13)20)17-18(25(5-6-27)10-23-17)15-3-4-16-22-9-12(8-21)26(16)24-15/h1-4,7,9-10,27H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBCNXVZFAIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N(C=N2)CCO)C3=NN4C(=NC=C4C#N)C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2001559-19-7 | |
| Record name | BMS-986260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2001559197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ERE9QW3XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of BMS-986260?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of transforming growth factor beta receptor 1 (TGFβR1) [, ]. By inhibiting TGFβR1 kinase activity, this compound blocks the downstream signaling cascade initiated by TGFβ, a cytokine implicated in tumor growth and immunosuppression [, ].
Q2: What evidence supports the in vivo efficacy of this compound in cancer models?
A2: this compound demonstrated curative in vivo efficacy in combination with an anti-PD-1 antibody in murine models of colorectal cancer (CRC) []. Furthermore, in the MC38 murine colon cancer model, this compound exhibited a durable and robust antitumor response [].
Q3: What challenges were encountered during the preclinical development of this compound?
A3: A significant challenge faced during preclinical development was the occurrence of class-based cardiovascular toxicities, specifically valvulopathy and aortic pathology, observed in preclinical species (dogs and rats) at clinically relevant exposures [, ].
Q4: Were any strategies explored to mitigate the cardiovascular toxicities associated with this compound?
A4: Yes, an intermittent dosing regimen of 3 days on and 4 days off (QDx3 once weekly) was implemented in an attempt to mitigate the cardiovascular toxicities [, ]. This approach successfully mitigated the toxicities in dogs but not in rats, where valvulopathy persisted [].
Q5: What is the current developmental status of this compound?
A5: Due to the persistent cardiovascular findings observed in the rat studies, particularly valvulopathy, the development of this compound was terminated [, ]. This highlights the challenges in developing TGFβR1 inhibitors and the importance of rigorous preclinical safety assessments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



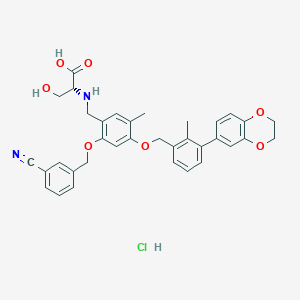
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)

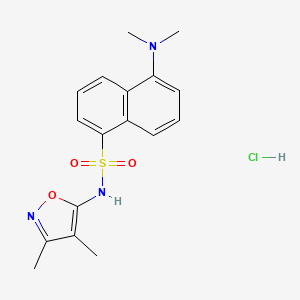
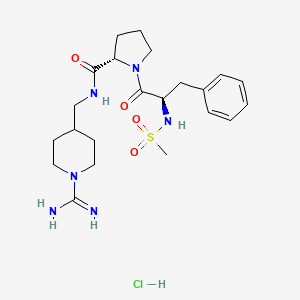

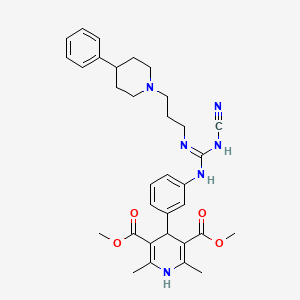
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)
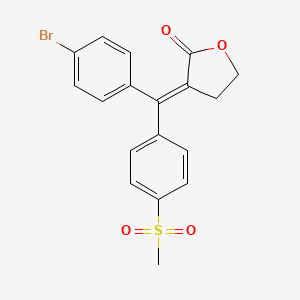
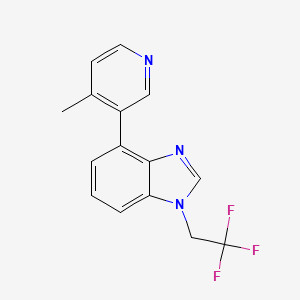
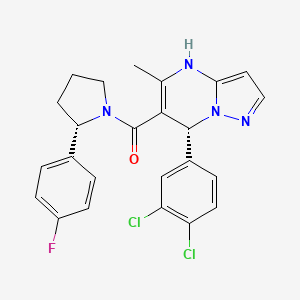
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)